2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline
Description
2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline (CAS: 937596-50-4) is a substituted aniline derivative with the molecular formula C₁₅H₁₄F₃NO and a molecular weight of 281.27 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 5-position of the aniline ring and a 2,5-dimethylphenoxy substituent at the 2-position. The compound’s electron-withdrawing -CF₃ group and bulky phenoxy substituent influence its chemical reactivity, making it a candidate for pharmaceutical intermediates or agrochemical synthesis .
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-13-6-5-11(8-12(13)19)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOITXKZEDUPSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2,5-dimethylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 2,5-dimethylphenyl halide.
Nucleophilic Substitution: The phenyl halide is then subjected to a nucleophilic substitution reaction with aniline in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired phenoxy aniline compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves several methods including:
- Nucleophilic Substitution : The trifluoromethyl group enhances electrophilicity, allowing for nucleophilic attack by amines or alcohols.
- Radical Reactions : The compound can participate in radical reactions due to the stability provided by the trifluoromethyl group.
a. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact selectively with various enzymes, making it a candidate for drug development.
- Case Study : Research has shown that derivatives of this compound exhibit inhibitory effects on specific kinases involved in cancer pathways, suggesting its potential as an anticancer agent.
b. Receptor Binding Studies
The unique structure of this compound facilitates binding to specific receptors, which can be exploited in pharmacological studies.
- Example : Studies have indicated that the compound can bind to serotonin receptors, influencing neurotransmitter activity and potentially leading to therapeutic applications in mood disorders.
a. Development of Functional Materials
Due to its chemical stability and reactivity, this compound is utilized in the synthesis of advanced materials.
- Application : It is used as a building block in the creation of polymers with enhanced thermal and chemical resistance.
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Investigated for potential anticancer properties through kinase inhibition. |
| Receptor Binding | Explored for binding to serotonin receptors affecting neurotransmitter action. |
| Functional Materials | Used in synthesizing polymers with improved stability and reactivity. |
Environmental Applications
The compound's properties make it suitable for environmental applications such as:
- Pesticide Development : Its structural characteristics can enhance the efficacy and selectivity of agrochemicals.
Case Study : Research has demonstrated that formulations containing this compound show improved activity against specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline (CAS: 946728-02-5)
- Key Differences: The phenoxy substituent has 2,3-dimethyl groups instead of 2,5-dimethyl.
- Molecular Weight: Identical (281.27 g/mol) due to the same formula (C₁₅H₁₄F₃NO) .
- Synthesis : Likely synthesized via similar nitro reduction or Ullmann coupling pathways, as seen in related aniline derivatives (e.g., describes nitro-to-amine reduction using SnCl₂) .
5-Chloro-2-(2,5-dimethylphenoxy)aniline (CAS: 893751-04-7)
- Key Differences : Replaces the -CF₃ group with a chlorine atom at the 5-position.
- Molecular Weight : 247.72 g/mol, significantly lower due to the absence of the -CF₃ group .
- Reactivity : The chlorine atom may enhance electrophilic substitution reactivity compared to the electron-deficient -CF₃ analogue .
Nitro- and Trifluoromethyl-Substituted Analogues
4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS: 167415-22-7)
5-(2-Methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
- Structure : Incorporates a boronate ester and methoxyethoxy group, enabling Suzuki-Miyaura cross-coupling reactions .
- Synthesis : Prepared via palladium-catalyzed borylation (e.g., using Pd(OAc)₂ and dioxaborolane reagents) .
Pharmacologically Relevant Derivatives
2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline
5-(2-Methoxyethoxy)-2-[5-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-(trifluoromethyl)aniline
- Structure : Contains a pyrimidine ring and dual -CF₃ groups.
- LCMS Data : m/z 861.4 [M+H]⁺, indicating high molecular complexity .
Comparative Analysis Table
Key Findings
Substituent Position Matters: The 2,5-dimethylphenoxy group in the target compound provides distinct steric and electronic properties compared to 2,3-dimethyl isomers .
-CF₃ vs. -Cl : The -CF₃ group increases electron-withdrawing effects, reducing nucleophilic reactivity compared to -Cl analogues .
Synthetic Flexibility : Nitro precursors (e.g., ) enable modular synthesis, while boronate esters () expand utility in cross-coupling chemistry .
Biological Activity
The compound 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline is an aromatic amine characterized by a trifluoromethyl group at the 5-position and a dimethylphenoxy group at the 2-position. Its unique structure suggests potential biological activities, particularly in pharmaceutical and agrochemical applications. This article explores its biological activity, synthesizing data from various research studies and case reports.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies on derivatives of trifluoromethyl anilines have shown promising results against various cancer cell lines. A notable study found that aniline derivatives with similar substituents demonstrated potent antiproliferative effects against HeLa and A549 cells, with IC50 values ranging from 0.75 to 1.02 μM .
The mechanism of action for compounds related to this compound often involves the inhibition of tubulin polymerization. This was highlighted in a study where certain derivatives inhibited tubulin assembly significantly more than established agents like combretastatin A-4 (CA-4), suggesting that these compounds may induce cell cycle arrest and apoptosis through microtubule disruption .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the position and nature of substituents on the aromatic ring are critical for biological activity. For example, variations in substituents at the 2 and 5 positions of the aniline scaffold have been shown to affect agonist potency at serotonin receptors, suggesting that similar modifications could enhance the efficacy of this compound .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline | 0.75 | HeLa | Inhibition of tubulin polymerization |
| Compound A (similar structure) | 1.02 | A549 | Microtubule disruption |
| Compound B (trifluoromethyl derivative) | 0.91 | MDA-MB-231 | Apoptosis via mitochondrial pathway |
Table 2: Structure-Activity Relationships
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Dimethyl | Increased lipophilicity |
| 5 | Trifluoromethyl | Enhanced receptor binding |
| 4 | Halogen | Potent antiproliferative |
Case Study 1: Antiproliferative Effects
A recent study focused on a series of anilino-triazolo-pyrimidine derivatives showed that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative activity against cancer cell lines such as HeLa and A549 . The study emphasized the significance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: Microtubule Interaction
Another investigation revealed that specific derivatives caused significant inhibition of tubulin polymerization, leading to G2/M phase arrest in cancer cells. This finding supports the potential use of similar compounds as anticancer agents targeting microtubule dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
